3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

Overview

Description

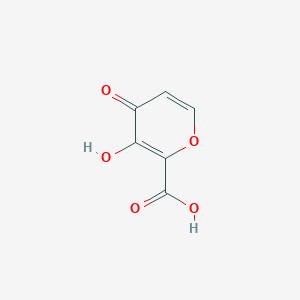

3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, also known as HOPC, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. HOPC is a pyranone derivative that can be synthesized through various methods, and its unique chemical structure has been found to exhibit diverse biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Green Chemistry

3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is of considerable interest in the field of organic synthesis. Its biotechnological preparation, particularly under "green" conditions, offers new opportunities as a building block in organic synthesis. This approach emphasizes the use of renewable raw materials and the development of bioreactors and pilot plants for organic acid production, aiming to minimize technological efforts and maximize efficiency. Such acids are used as educts in the chemical synthesis of various compounds including hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids (Aurich et al., 2012).

Coordination Compounds and Photoluminescence

The compound has been utilized in synthesizing complex compounds with lanthanides like europium(III) and gadolinium(III). These complexes have shown interesting properties, particularly in the field of photoluminescence. The research in this area has focused on the synthesis, structure, and luminescent properties of these coordination compounds, indicating potential applications in material sciences and photonics (Bukov et al., 2021).

Antimicrobial Activity

This compound derivatives have been synthesized with a focus on their antimicrobial activity. These derivatives have shown effectiveness against various bacteria and fungi, indicating potential in developing new antimicrobial agents. The research in this field highlights the synthesis methods and the evaluation of the antimicrobial activities of these compounds (Aytemir et al., 2003).

Future Directions

The future directions for “3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid” could involve further optimization of its synthesis process to improve yield, reduce the use of problematic solvents, and address safety concerns . It could also involve exploring its potential uses as an intermediate in the synthesis of other pharmaceutical compounds .

Mechanism of Action

Target of Action

The primary target of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is the opioid-like receptors that trigger signal transmission through the Na+, K±ATPase/Src complex . These receptors are found in primary sensor neurons in nerve tissue culture .

Mode of Action

This compound interacts with the opioid-like receptors, triggering signals that modulate the Nav1.8 sodium ion channels . This modulation provides an analgesic effect .

Biochemical Pathways

The interaction of this compound with opioid-like receptors triggers signal transmission through the Na+, K±ATPase/Src complex . This process modulates signals of Nav1.8 sodium ion channels, providing an analgesic effect .

Pharmacokinetics

It is known that the compound is administered via a single intramuscular injection .

Result of Action

The interaction of this compound with its targets results in the modulation of Nav1.8 sodium ion channels, providing an analgesic effect . This effect was observed in acute pain models using Wistar rats in the tail-flick and hot-plate tests .

Biochemical Analysis

Biochemical Properties

3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosinase, which it inhibits, thereby affecting melanin synthesis . Additionally, it has been shown to interact with opioid-like receptors, modulating signal transmission through the Na+, K±ATPase/Src complex . These interactions highlight the compound’s potential in therapeutic applications, particularly in pain management and skin care.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving opioid-like receptors, leading to analgesic effects . The compound also impacts gene expression and cellular metabolism, as evidenced by its ability to modulate the activity of sodium ion channels and influence cellular redox potentials . These effects underscore its potential in treating conditions related to pain and oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to opioid-like receptors, triggering signal transmission through the Na+, K±ATPase/Src complex, which modulates the activity of sodium ion channels . This interaction results in analgesic effects without causing habituation, as it does not involve G-proteins . Additionally, the compound inhibits tyrosinase, affecting melanin synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability in various conditions, with no significant degradation observed . Long-term studies have indicated that it maintains its analgesic effects without causing toxic manifestations . These findings suggest that the compound is stable and effective over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that it exhibits dose-dependent analgesic effects. In Wistar rats, the compound was administered at doses of 20, 40, and 60 mg/kg, with significant analgesic effects observed at all doses . No toxic or adverse effects were reported, indicating that the compound is safe at these dosages . These findings highlight its potential for use in pain management.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase, inhibiting its activity and affecting melanin synthesis . Additionally, the compound’s interaction with opioid-like receptors influences metabolic flux and metabolite levels, contributing to its analgesic effects . These interactions underscore the compound’s role in various metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is distributed throughout the body, with a particular affinity for tissues involved in pain signaling and melanin synthesis . Its localization and accumulation in these tissues contribute to its therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with opioid-like receptors and tyrosinase . These interactions are facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments, enhancing its therapeutic potential.

properties

IUPAC Name |

3-hydroxy-4-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-3-1-2-11-5(4(3)8)6(9)10/h1-2,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUDOWCTKOXYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C(C1=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)